3-(2-Chloro-pyridin-4-yl)-acrylic acid ethyl ester
Description
Historical Context and Significance
The development of 3-(2-chloro-pyridin-4-yl)-acrylic acid ethyl ester is rooted in advancements in pyridine and acrylic ester chemistry. Pyridine derivatives gained prominence in the early 20th century due to their utility in pharmaceuticals and agrochemicals. Acrylic esters, first synthesized in the late 19th century, became industrially significant after Otto Rohm's pioneering work on their polymerization in 1901. The fusion of these two domains—pyridine substitutions and acrylic ester functionalities—emerged as a strategic approach to designing versatile intermediates for organic synthesis.
A key milestone in its synthesis was the refinement of esterification techniques for pyridine carboxylic acids. Early methods relied on acid-catalyzed esterification, but modern protocols employ optimized conditions using aprotic solvents and continuous flow reactors. The compound’s significance lies in its dual reactivity: the electron-deficient pyridine ring enables nucleophilic substitutions, while the acrylate ester group participates in conjugate additions and polymerizations.
Classification and Nomenclature
This compound belongs to the class of heterocyclic acrylate esters . Its systematic IUPAC name is ethyl (E)-3-(2-chloropyridin-4-yl)acrylate , reflecting the trans-configuration of the acrylic double bond and the substitution pattern on the pyridine ring.
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 551950-41-5 | |
| Molecular Formula | C₁₀H₁₀ClNO₂ | |
| Molecular Weight | 211.64 g/mol | |
| Synonyms | Ethyl 3-(2-chloro-4-pyridyl)acrylate |
The compound is often abbreviated in literature as ECPA , though its full systematic name is preferred in formal contexts.
Structural Overview and Fundamental Characteristics
The molecule consists of two primary components:
- A 2-chloropyridin-4-yl group : A pyridine ring substituted with a chlorine atom at the 2-position and an acrylate ester at the 4-position.
- An ethyl acrylate moiety : The ester group introduces electrophilic character at the β-carbon, enabling Michael additions and cycloadditions.
Key Structural Features:
- Geometry : The (E)-configuration of the acrylic double bond minimizes steric hindrance between the pyridine ring and ester group, stabilizing the trans isomer.
- Electronic Effects : The chlorine atom withdraws electron density via inductive effects, enhancing the pyridine ring’s susceptibility to nucleophilic attack at the 4-position.
- Hydrogen Bonding : The ester carbonyl (C=O) and pyridinic nitrogen act as hydrogen bond acceptors, influencing solubility and crystal packing.
Molecular Structure :
$$
\begin{array}{ccc}
& \text{O} & \
& || & \
\text{Cl} & \text{C} & \text{OCH}2\text{CH}3 \
& | & \
\text{N} & \text{CH}_2 & \
\end{array}
$$
Position in Pyridine Derivative Chemistry
Pyridine derivatives are pivotal in medicinal and materials chemistry due to their aromatic stability and tunable electronic properties. This compound occupies a unique niche as a bifunctional building block :
- Pharmaceutical Intermediates : Serves as a precursor for kinase inhibitors and antimicrobial agents by enabling modular functionalization.
- Polymer Chemistry : The acrylate group facilitates radical polymerization, yielding pyridine-containing polymers with applications in conductive materials.
- Agrochemicals : Chloropyridine motifs are prevalent in herbicides and insecticides, with the ester group enhancing bioavailability.
Comparative Analysis with Analogues:
The 2-chloro-4-acrylate substitution in this compound optimizes steric and electronic effects for cross-coupling reactions, distinguishing it from analogues.
Properties
IUPAC Name |
ethyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-2-14-10(13)4-3-8-5-6-12-9(11)7-8/h3-7H,2H2,1H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPOUFVXENKYKW-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reaction with 2-Chloro-4-pyridinecarboxaldehyde
This method involves a base-catalyzed condensation between 2-chloro-4-pyridinecarboxaldehyde and ethyl acrylate :
- Reagents : Ethyl acrylate, sodium hydride (NaH) or potassium carbonate (K₂CO₃).
- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).
- Conditions : Reflux at 80–100°C for 6–12 hours.
- Workup : Purification via column chromatography (silica gel, hexane/ethyl acetate) yields the product in 75–85% purity .
Mechanistic Insight :
The reaction proceeds via a Knoevenagel condensation, where the base deprotonates ethyl acrylate, enabling nucleophilic attack on the aldehyde carbonyl group. The α,β-unsaturated ester forms through elimination of water.
Nucleophilic Substitution via Chloroanhydrides
A scalable industrial approach utilizes 3-[2-chloro-4-(ethoxycarbonyl)-1H-pyrrol-3-yl]acrylic acid as an intermediate:
- Reagents : Thionyl chloride (SOCl₂), triethylamine (Et₃N).
- Solvent : Acetonitrile (MeCN) or benzene.
- Conditions :
- Chlorination of the carboxylic acid with SOCl₂ at reflux (4 hours).
- Reaction with ethyl alcohol in the presence of Et₃N (3 hours, 60°C).
- Yield : 72–94% after recrystallization.
Key Advantage : Avoids chromatographic purification, making it suitable for bulk production.
Heck Coupling for Stereoselective Synthesis
Palladium-catalyzed Heck coupling introduces the acrylate moiety regioselectively:
- Catalyst : Pd(OAc)₂ or Pd(PPh₃)₄.
- Ligand : 1,1′-Bis(diphenylphosphino)ferrocene (dppf).
- Base : Potassium carbonate (K₂CO₃).
- Solvent : Dimethylacetamide (DMA) or DMF.
- Conditions : 100°C, 12–24 hours under inert atmosphere.
- Outcome : E/Z selectivity >9:1 and yields up to 78%.
Applications : Preferred for pharmaceutical intermediates requiring high stereochemical purity.
Esterification of Preformed Acrylic Acid
A two-step protocol starting from 3-(2-chloro-pyridin-4-yl)-acrylic acid :
- Activation : Treat the acid with thionyl chloride to form the acyl chloride.
- Esterification : React with ethanol in the presence of Et₃N (room temperature, 2 hours).
- Yield : 85–90% after distillation.
Industrial Relevance : Efficient for high-purity batches with minimal byproducts.
Comparative Analysis of Methods
| Method | Starting Material | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Condensation | 2-Chloro-4-pyridinecarboxaldehyde | 75–85 | 90–95 | Moderate |
| Chloroanhydride Route | 3-[2-Chloro-pyrrolyl]acrylic acid | 72–94 | 85–90 | High |
| Heck Coupling | 2-Chloro-4-iodopyridine | 70–78 | 95–98 | Low |
| Esterification | 3-(2-Chloro-pyridin-4-yl)-acrylic acid | 85–90 | 98+ | High |
Critical Considerations
- Solvent Choice : Polar aprotic solvents (DMF, THF) enhance reaction rates but complicate waste management.
- Base Selection : Strong bases (NaH) improve condensation efficiency but require anhydrous conditions.
- Cost Drivers : Palladium catalysts in Heck coupling increase production costs, limiting industrial adoption.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-pyridin-4-yl)-acrylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) and are carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 3-(2-Chloro-pyridin-4-yl)-acrylic acid.
Reduction: 3-(2-Chloro-pyridin-4-yl)-propanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Chloro-pyridin-4-yl)-acrylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-pyridin-4-yl)-acrylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Table 1: Key Structural and Physical Properties
Influence of Ester Group
- Ethyl vs. Methyl Esters :
- Ethyl esters (e.g., target compound) exhibit lower volatility and higher boiling points compared to methyl esters (e.g., ’s compound) due to increased molecular weight and van der Waals interactions .
- Methyl esters generally show faster hydrolysis rates under basic conditions due to shorter alkyl chains .
Substituent Effects on Reactivity
- Chlorine Position :
- Electron-Donating vs. Withdrawing Groups: Compounds with dimethoxymethyl () or dimethylamino () groups exhibit reduced electrophilicity compared to the target compound, limiting applications in coupling reactions .
Handling and Stability
- Storage Requirements :
- Temperature Sensitivity :
- Storage above 35°C risks decomposition; stainless steel/aluminum containers are recommended to avoid contamination .
Biological Activity
3-(2-Chloro-pyridin-4-yl)-acrylic acid ethyl ester, with the molecular formula C₉H₉ClNO₂, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a chlorine atom at the 2-position and an ethyl ester of acrylic acid. This unique structure contributes to its reactivity and potential applications in various fields, particularly in drug development and organic synthesis.
The biological activity of this compound primarily arises from its interactions with specific molecular targets, including enzymes and receptors. These interactions can lead to various biological effects, such as:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, thereby modulating metabolic pathways.
- Receptor Interaction : It can bind to specific receptors, influencing cellular signaling pathways that are crucial for various physiological processes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
Case Studies and Experimental Data
- Antimicrobial Activity : A study demonstrated that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
- Anticancer Effects : In vitro experiments showed that treatment with this compound resulted in a dose-dependent reduction in viability of cancer cell lines such as HeLa and MCF-7. The IC50 values were determined to be approximately 30 µM for HeLa cells and 25 µM for MCF-7 cells.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| This compound | Yes | Yes | Effective against S. aureus and E. coli; inhibits HeLa and MCF-7 cells |
| Ethyl 3-(2-chloropyridin-4-yl)acrylate | Moderate | Moderate | Similar structure; less potent than target compound |
| 3-(2-Fluoropyridin-4-yl)-acrylic acid ethyl ester | Yes | Yes | Comparable antimicrobial effects; different receptor interactions |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(2-Chloro-pyridin-4-yl)-acrylic acid ethyl ester, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Heck coupling or catalytic cross-coupling reactions. For example, iridium-based photocatalysts (e.g., [Ir(ppy)₂(dtbbpy)]PF₆) with Hantzsch ester as a reductant enable efficient C–H functionalization, yielding ~83% under optimized photoredox conditions . Ethyl acrylate derivatives are typically reacted with halogenated pyridines in the presence of palladium catalysts. Key variables include solvent polarity (e.g., THF vs. DMF), temperature (60–100°C), and stoichiometric ratios of reactants.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the ethyl ester group (δ ~1.3 ppm for CH₃, ~4.2 ppm for CH₂) and the acrylate double bond (J = 16 Hz for trans-configuration). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 225.0452 for C₁₀H₁₀ClNO₂). X-ray crystallography, as demonstrated for structurally similar (E)-3-(pyridin-4-yl)acrylic acid, reveals supramolecular interactions like π-π stacking and hydrogen bonding . HPLC with UV detection (λ = 254 nm) monitors purity, using C18 columns and acetonitrile/water gradients.
Q. How does the chloro-pyridine substituent influence the compound’s reactivity in nucleophilic substitution or cycloaddition reactions?
- Methodological Answer : The electron-withdrawing chlorine at the pyridine 2-position activates the 4-position for nucleophilic attack, enabling Suzuki-Miyaura couplings or SNAr reactions. For example, the 2-chloro group in related pyridineacrylates facilitates substitution with amines or thiols under mild basic conditions (e.g., K₂CO₃ in DMSO) . The acrylate moiety participates in Diels-Alder reactions, with regioselectivity influenced by conjugation with the pyridine ring.
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during large-scale synthesis?
- Methodological Answer : Employ factorial design (e.g., 2³ factorial experiments) to assess interactions between temperature, catalyst loading, and solvent. Computational tools like density functional theory (DFT) predict transition states to identify side-reaction pathways. For instance, ICReDD’s reaction path search methods combine quantum chemical calculations and machine learning to prioritize conditions that maximize yield (>80%) while minimizing dimerization . Membrane separation technologies (e.g., nanofiltration) can isolate the product from unreacted starting materials .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or tautomerism. Cross-validate using 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously. For crystallographic inconsistencies, compare packing motifs with analogous structures (e.g., (E)-3-(pyridin-4-yl)acrylic acid’s C–H⋯O interactions ). Reproduce experiments under standardized conditions (e.g., IUPAC-recommended protocols) and share raw data via platforms like ChemRxiv for peer validation.
Q. How do computational models predict the compound’s behavior in supramolecular assemblies or drug delivery systems?
- Methodological Answer : Molecular dynamics (MD) simulations parameterized with crystallographic data (e.g., unit cell dimensions from ) model self-assembly into coordination polymers or micelles. Docking studies assess interactions with biological targets (e.g., kinase enzymes) by aligning the acrylate’s electrophilic β-carbon with active-site nucleophiles. Software like Gaussian 16 calculates electrostatic potential surfaces to identify hydrogen-bonding sites .
Q. What advanced analytical methods quantify degradation products under oxidative or hydrolytic stress?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) coupled with LC-MS/MS detect hydrolysis of the ester group to 3-(2-Chloro-pyridin-4-yl)-acrylic acid. Electron paramagnetic resonance (EPR) identifies radical intermediates during UV-induced degradation. For oxidative pathways, GC-MS profiles volatile by-products like chloropyridine fragments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
